molecular formula C19H14Cl2N2O2 B8543728 Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate CAS No. 51998-02-8

Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate

Cat. No. B8543728
M. Wt: 373.2 g/mol
InChI Key: RMNHTBXXHZWQOL-UHFFFAOYSA-N
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Patent
US03973024

Procedure details

This salt is stirred under nitrogen and anhydrous conditions for 1 hour with 6.5 ml of pyridine and 1.5 g of [o-(2,6-dichloro-anilino)-phenyl]-acetic acid at 20°-30°C and the mixture is then evaporated in vacuo at a maximum temperature of 40°C. The residue is dissolved in 50 ml of ether and while cooling with ice, washed with saturated potassium hydrogen carbonate solution, 1 N-hydrochloric acid, and with ice water. The bulk of the [o-(2,6-dichloro-anilino)-phenyl]-acetic acid-3-pyridyl ester remains in the ether layer and, after this latter has been dried with magnesium sulphate and evaporated in vacuo, is obtained therefrom as a pale brown oil which crystallises on trituration. The new ester contains as impurity 1-(2,6-dichloro-phenyl)-2-hydroxy-indole from which it can be separated by being dissolved in ether/petroleum ether 1:1 and filtered through a silica gel column. The [o-(2,6-dichloro-anilino)-phenyl]-acetic acid-3-pyridyl ester is obtained from the filtered ether/petroleum ether solution (evaporation in vacuo) in the form of colourless crystals which, after precipitation with petroleum ether from an ethereal solution, melt at 84°-86°C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:3]=1[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12]([OH:14])=[O:13].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:13][C:12](=[O:14])[CH2:11][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]2[C:2]([Cl:1])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])[CH:21]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(NC2=C(C=CC=C2)CC(=O)O)C(=CC=C1)Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
This salt is stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is then evaporated in vacuo at a maximum temperature of 40°C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of ether
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WASH
Type
WASH
Details
washed with saturated potassium hydrogen carbonate solution, 1 N-hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after this latter has been dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
as a pale brown oil which crystallises on trituration
CUSTOM
Type
CUSTOM
Details
can be separated
DISSOLUTION
Type
DISSOLUTION
Details
by being dissolved in ether/petroleum ether 1:1
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel column

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)OC(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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